molecular formula C13H26O4 B2809698 tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate CAS No. 1772360-19-6

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate

Cat. No.: B2809698
CAS No.: 1772360-19-6
M. Wt: 246.347
InChI Key: JRSVIJLNFRRZLA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is an organic compound with the molecular formula C11H22O5. It is a member of the ester family, characterized by the presence of a tert-butyl group and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate can be synthesized through a multi-step process involving the esterification of 3-(2-(tert-butoxy)ethoxy)propanoic acid with tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3-(2-(tert-butoxy)ethoxy)propanoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-(2-(tert-butoxy)ethoxy)propanoic acid and tert-butyl alcohol.

    Reduction: Corresponding alcohol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for functional groups in peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. These reactions are facilitated by the presence of the ester and tert-butyl groups, which influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-cyanoethoxy)propanoate
  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Uniqueness

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is unique due to its specific structure, which includes both a tert-butyl group and an ethoxy group. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-12(2,3)16-10-9-15-8-7-11(14)17-13(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVIJLNFRRZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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